molecular formula C20H28N4O3S B11338636 N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11338636
M. Wt: 404.5 g/mol
InChI Key: WVJKUYLVUWZGGV-UHFFFAOYSA-N
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Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features an imidazole ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the imidazole ring, the introduction of the piperidine ring, and the attachment of the methanesulfonyl group. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the piperidine ring can interact with receptors and ion channels . The methanesulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of an imidazole ring, a piperidine ring, and a methanesulfonyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H28N4O3S/c1-17-3-5-18(6-4-17)15-28(26,27)24-12-7-19(8-13-24)20(25)22-9-2-11-23-14-10-21-16-23/h3-6,10,14,16,19H,2,7-9,11-13,15H2,1H3,(H,22,25)

InChI Key

WVJKUYLVUWZGGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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